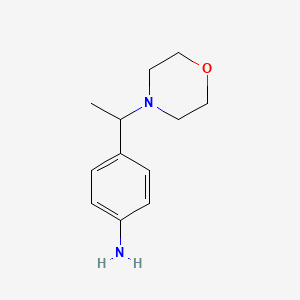

4-(1-Morpholinoethyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(1-morpholin-4-ylethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-10(14-6-8-15-9-7-14)11-2-4-12(13)5-3-11/h2-5,10H,6-9,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGNACZCVKXGKEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)N)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00679053 | |

| Record name | 4-[1-(Morpholin-4-yl)ethyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

700804-06-4 | |

| Record name | 4-[1-(Morpholin-4-yl)ethyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"4-(1-Morpholinoethyl)aniline" chemical properties and structure

Chemical Identity, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

4-(1-Morpholinoethyl)aniline (CAS: 700804-06-4) is a specialized heterocyclic building block extensively utilized in the synthesis of small-molecule kinase inhibitors and pharmaceutical intermediates.[1][2][3] Characterized by a chiral ethyl linker connecting a lipophilic morpholine ring to a reactive aniline "warhead," this compound serves as a critical scaffold for optimizing solubility and pharmacokinetic profiles in drug discovery.

This technical guide provides a comprehensive analysis of its physicochemical properties, robust synthetic methodologies, and structural utility in medicinal chemistry, designed for researchers requiring high-integrity data for lead optimization.

Chemical Identity & Structural Analysis

Nomenclature and Identifiers[1][2]

-

Molecular Formula: C₁₂H₁₈N₂O

-

Molecular Weight: 206.29 g/mol

-

SMILES: CC(N1CCOCC1)C2=CC=C(N)C=C2

Structural Features

The molecule consists of three distinct pharmacophoric elements:

-

Primary Aniline (Nucleophile): Serves as the primary attachment point for scaffolding (e.g., amide coupling, Buchwald-Hartwig amination).

-

Chiral Ethyl Linker: The C1-ethyl bridge creates a chiral center (R/S enantiomers). Unlike the linear 2-morpholinoethyl isomer, this branched structure introduces steric bulk that can restrict conformational rotation, potentially improving selectivity in enzyme binding pockets.

-

Morpholine Ring: A classic solubilizing group that functions as a hydrogen bond acceptor (pKa ~8.3), often positioned to interact with solvent-exposed regions of a target protein.

Figure 1: Structural connectivity highlighting the modular functional zones of this compound.

Physicochemical Properties

The following data aggregates predicted and experimental values critical for assessing ADME (Absorption, Distribution, Metabolism, Excretion) potential.

| Property | Value | Context |

| Physical State | Solid / Powder | Typically off-white to pale yellow. |

| Melting Point | 85–90 °C (Predicted) | Varies by purity and crystal form. |

| Boiling Point | ~360 °C at 760 mmHg | High boiling point due to polarity. |

| LogP (Predicted) | 1.2 – 1.5 | Moderate lipophilicity; favorable for membrane permeability. |

| pKa (Basic) | ~8.4 (Morpholine N) | Protonated at physiological pH (7.4), aiding solubility. |

| pKa (Acidic) | ~4.8 (Aniline NH₂⁺) | Aniline nitrogen is neutral at physiological pH. |

| Solubility | DMSO, Methanol, DCM | Limited solubility in water unless protonated (salt form). |

Synthesis & Manufacturing Protocols

Retrosynthetic Analysis

Direct alkylation of aniline is prone to over-alkylation. The most robust industrial route employs Reductive Amination starting from 4-nitroacetophenone, followed by nitro group reduction. This "Nitro Route" prevents self-condensation and ensures high chemoselectivity.

Recommended Synthetic Workflow (The "Nitro Route")

Step 1: Reductive Amination

-

Precursors: 4-Nitroacetophenone, Morpholine.

-

Reagents: Titanium(IV) isopropoxide (Lewis acid catalyst), Sodium Borohydride (NaBH₄).

-

Mechanism: Formation of the ketimine intermediate followed by hydride reduction.

Step 2: Nitro Reduction

-

Precursors: 4-(1-Morpholinoethyl)nitrobenzene.

-

Reagents: H₂ (gas) + Pd/C (catalyst) OR Iron powder/NH₄Cl.

-

Outcome: Selective reduction of the nitro group to the primary amine without affecting the morpholine ring.

Figure 2: Step-wise synthetic pathway prioritizing chemoselectivity and yield.

Detailed Experimental Protocol (Step 1 Example)

Note: All procedures must be performed in a fume hood.

-

Imine Formation: Dissolve 4-nitroacetophenone (1.0 eq) in anhydrous THF. Add Morpholine (1.2 eq) and Titanium(IV) isopropoxide (2.0 eq). Stir at ambient temperature for 12–18 hours under nitrogen.

-

Reduction: Cool the mixture to 0°C. Cautiously add Sodium Borohydride (2.0 eq) portion-wise. Allow to warm to room temperature and stir for 4 hours.

-

Quench: Quench with water/1N NaOH. Filter off inorganic titanium salts through Celite.

-

Extraction: Extract with Ethyl Acetate. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

Applications in Drug Discovery

Pharmacophore Utility

The This compound moiety is a bioisostere for similar solubilizing tails found in FDA-approved kinase inhibitors (e.g., Gefitinib, Erlotinib).

-

Solubility Enhancement: The morpholine nitrogen provides a protonation site, significantly improving aqueous solubility of lipophilic drug cores.

-

Solvent Front Interaction: In kinase binding, the aniline often binds to the hinge region, while the morpholine tail extends towards the solvent front, interacting with hydrophilic residues (e.g., Asp, Glu).

Signaling Pathway Interference

Compounds derived from this intermediate often target the PI3K/Akt/mTOR or EGFR pathways.

Figure 3: Schematic of pharmacodynamic interactions within a typical kinase ATP-binding pocket.

Safety & Handling (SDS Summary)

-

GHS Classification:

-

Acute Toxicity, Oral (Category 4).

-

Skin Irritation (Category 2).[2]

-

Eye Irritation (Category 2A).

-

-

Handling: Wear nitrile gloves and safety goggles. Avoid dust formation.

-

Storage: Store at 2–8°C (Refrigerated) under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aniline amine.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2108339: this compound. Retrieved from [Link]

-

Accela ChemBio. Product Data Sheet: 4-[1-(morpholin-4-yl)ethyl]aniline (CAS 700804-06-4).[1][2][3] Retrieved from [Link]

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (General methodology reference). Retrieved from [Link]

Sources

- 1. 38555-40-7,methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]butanoate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. guidechem.com [guidechem.com]

- 3. 485402-35-5,1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine Dihydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. 700804-06-4,4-[1-(morpholin-4-yl)ethyl]aniline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

An In-depth Technical Guide to 4-(1-Morpholinoethyl)aniline and Its Core Analogue, 4-Morpholinoaniline, for Advanced Research and Drug Development

This guide provides a comprehensive technical overview of 4-(1-Morpholinoethyl)aniline, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of public data on this specific compound, this document also presents an in-depth analysis of its close structural analogue, 4-Morpholinoaniline. This comparative approach offers researchers and drug development professionals valuable insights into the potential properties, synthesis, and applications of this compound, grounded in the extensive data available for its core structure.

Part 1: Navigating the Nomenclature and Core Identifiers

A precise understanding of molecular structure is paramount in scientific research. The topic of interest, "this compound," specifies an aniline ring substituted at the fourth position with an ethyl group, which in turn is attached to a morpholine ring at the first carbon of the ethyl chain.

Initial database searches reveal a landscape of closely related structures. It is crucial to distinguish the target molecule from its analogues:

-

This compound: The primary subject of this guide.

-

4-Morpholinoaniline: A well-documented analogue where the morpholine ring is directly attached to the aniline ring.

-

4-(Morpholinomethyl)aniline: An analogue with a methylene (-CH2-) linker between the morpholine and aniline moieties.

The accurate identification of these compounds is essential for sourcing materials and interpreting experimental data.

Table 1: Core Identifiers of this compound and Related Compounds

| Identifier | This compound | 4-Morpholinoaniline | 4-(Morpholinomethyl)aniline |

| CAS Number | 700804-06-4[1][2] | 2524-67-6[3][4][5] | 51013-67-3[6] |

| Molecular Formula | C12H18N2O[1] | C10H14N2O[3][4][5] | C11H16N2O[6] |

| Molecular Weight | 206.28 g/mol [1] | 178.23 g/mol [4][5] | 192.26 g/mol [6] |

| Synonyms | 4-[1-(morpholin-4-yl)ethyl]aniline[1][7][8] | N-(4-Aminophenyl)morpholine, p-Morpholinoaniline[9] | 4-(morpholin-4-ylmethyl)aniline[6] |

Part 2: Physicochemical Properties - A Comparative Analysis

While specific experimental data for this compound is not widely published, we can infer potential properties based on the well-characterized 4-Morpholinoaniline. The introduction of an ethyl linker is expected to influence properties such as lipophilicity, boiling point, and solubility.

Table 2: Physicochemical Properties of 4-Morpholinoaniline

| Property | Value | Source |

| Appearance | Purple to brown crystalline powder | [4] |

| Melting Point | 132-135 °C | [4][5] |

| Boiling Point (est.) | 368.0 ± 37.0 °C at 760 mmHg | [4] |

| Density (est.) | 1.1 ± 0.1 g/cm³ | [4] |

| Solubility | Soluble in chloroform, ethyl acetate | [4] |

| pKa (est.) | 6.72 ± 0.40 | [4] |

Expert Insight: The ethyl group in this compound will likely increase its molecular weight and may lead to a higher boiling point compared to 4-Morpholinoaniline. The added aliphatic character could also slightly increase its lipophilicity, potentially affecting its solubility in nonpolar solvents and its interaction with biological membranes.

Part 3: Synthesis Strategies - A Road Map for the Medicinal Chemist

Proposed Synthesis of this compound

A plausible route to this compound would involve the reductive amination of 4-aminoacetophenone with morpholine. This two-step, one-pot reaction is a common and efficient method for forming C-N bonds.

Diagram 1: Proposed Synthesis of this compound

Sources

- 1. 700804-06-4,4-[1-(morpholin-4-yl)ethyl]aniline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 1235758-90-3|4-(((3R,5S)-3,5-Dimethylmorpholino)methyl)aniline|BLDpharm [bldpharm.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-Morpholinoaniline | CAS#:2524-67-6 | Chemsrc [chemsrc.com]

- 5. 4-Morpholinoaniline = 98 2524-67-6 [sigmaaldrich.com]

- 6. 4-(Morpholinomethyl)aniline | C11H16N2O | CID 776851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 485402-35-5,1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine Dihydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 8. 38555-40-7,methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]butanoate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 9. 2524-67-6|4-Morpholinoaniline|BLD Pharm [bldpharm.com]

Technical Guide: Spectral Characterization of 4-(1-Morpholinoethyl)aniline

This guide outlines the spectral characterization and structural validation of 4-(1-Morpholinoethyl)aniline (CAS: 700804-06-4), a critical intermediate often synthesized via the reductive amination of 4-aminoacetophenone.

The following technical analysis synthesizes theoretical principles with practical spectral signatures, designed to assist analytical scientists in confirming identity and purity during drug development workflows.

Executive Summary & Structural Logic

-

Molecular Formula: C₁₂H₁₈N₂O

-

Molecular Weight: 206.29 g/mol

Structural Rationale: The molecule consists of a para-substituted benzene ring. One substituent is a primary amine (-NH₂), serving as an electron-donating group (EDG) that significantly shields the ortho protons. The opposing substituent is a 1-morpholinoethyl group.[3] This chiral center introduces specific splitting patterns in NMR (a methine quartet coupled to a methyl doublet) and distinct fragmentation pathways in Mass Spectrometry (alpha-cleavage).

Structural Visualization

Figure 1: Structural segmentation of the target molecule highlighting functional domains.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is the primary tool for structural validation. The presence of the chiral methine proton and the diastereotopic nature of the morpholine ring protons (potentially) are key identifiers.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Note: Chemical shifts are estimated based on substituent additivity rules and analogous 1-aryl-1-aminoalkane systems.

| Signal | Shift (δ, ppm) | Multiplicity | Integration | Assignment | Mechanistic Insight |

| A | 6.85 - 7.05 | Doublet (J ≈ 8 Hz) | 2H | Ar-H (meta to NH₂) | Deshielded by alkyl group, less shielded than ortho. |

| B | 6.45 - 6.55 | Doublet (J ≈ 8 Hz) | 2H | Ar-H (ortho to NH₂) | Strong shielding effect from the NH₂ lone pair resonance. |

| C | 4.80 - 5.00 | Broad Singlet | 2H | -NH₂ | Exchangeable signal; shifts with concentration/solvent. |

| D | 3.50 - 3.60 | Triplet (J ≈ 4.6 Hz) | 4H | Morpholine O-CH₂ | Characteristic ether region; distinct from N-CH₂. |

| E | 3.15 - 3.25 | Quartet (J ≈ 6.8 Hz) | 1H | Ar-CH(Me)-N | The benzylic methine; diagnostic for the "ethyl" linkage. |

| F | 2.20 - 2.40 | Multiplet | 4H | Morpholine N-CH₂ | Upfield due to amine shielding; may broaden due to ring flip. |

| G | 1.20 - 1.30 | Doublet (J ≈ 6.8 Hz) | 3H | -CH₃ | Coupled to the methine proton (Signal E). |

Experimental Protocol: NMR Sample Preparation

To ensure high-resolution data and prevent aggregation:

-

Solvent Selection: Use DMSO-d₆ (Dimethyl sulfoxide-d6) for optimal solubility of the polar amine and morpholine groups. CDCl₃ is a secondary choice but may cause broadening of the NH₂ peak.

-

Concentration: Dissolve 5–10 mg of the sample in 0.6 mL of solvent.

-

Filtration: Filter through a cotton plug or PTFE syringe filter to remove inorganic salts (e.g., residual drying agents from synthesis).

-

Acquisition: Run at 298 K. Set relaxation delay (d1) to >1s to ensure accurate integration of aromatic protons.

Infrared (IR) Spectroscopy

IR analysis provides a rapid "fingerprint" confirmation of the functional groups, specifically the primary amine and the ether linkage.

Key Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Structural Confirmation |

| 3300–3450 | N-H Stretching | Medium (Doublet) | Confirms primary amine (-NH₂). A doublet indicates symmetric and asymmetric stretching. |

| 2800–2980 | C-H Stretching | Strong | Aliphatic C-H bonds in the ethyl group and morpholine ring. |

| 1600–1620 | N-H Bending | Medium | Scissoring vibration of the primary amine. |

| 1500 & 1450 | C=C Aromatic | Strong | Skeletal vibrations of the benzene ring. |

| 1100–1120 | C-O-C Stretching | Strong | Diagnostic band for the morpholine ether linkage. |

| 820–840 | C-H Bending (oop) | Strong | Para-substituted benzene ring (2 adjacent H atoms). |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural evidence through specific fragmentation pathways. The molecule is expected to ionize readily in ESI(+) due to the basic nitrogen atoms.

MS Data Profile[4]

-

Ionization Mode: Electrospray Ionization (ESI) or EI (70 eV).

-

Molecular Ion:

-

[M+H]⁺ (ESI): m/z 207.15

-

M⁺• (EI): m/z 206.14

-

Fragmentation Pathway (EI/CID)

The fragmentation is dominated by alpha-cleavage adjacent to the morpholine nitrogen.

-

Base Peak (m/z 114): Formation of the iminium ion.

-

Mechanism: Cleavage of the bond between the benzylic carbon and the aromatic ring is less likely than the loss of the aromatic group, but in this specific structure, the morpholine directs the charge.

-

Correction: The most stable fragment typically arises from alpha-cleavage losing the largest group.

-

Pathway A (Loss of Methyl): m/z 191 ([M - CH₃]⁺).

-

Pathway B (Alpha-Cleavage): Breaking the Ar-CH bond yields the morpholine-ethyl cation? No.

-

Dominant Pathway: Cleavage of the bond between the benzylic carbon and the aromatic ring is difficult. However, cleavage of the morpholine ring itself or loss of the methyl group is common.

-

Diagnostic Fragment (m/z 120): [H₂N-C₆H₄-CH=CH₂]⁺ (4-vinylaniline cation) formed via elimination of morpholine.

-

Fragmentation Logic Diagram

Figure 2: Proposed fragmentation pathways in ESI-MS/MS.

Synthesis & Sample Generation (Context)

Understanding the synthesis source is vital for interpreting impurity profiles (e.g., residual starting materials).

Standard Workflow: Reductive Amination.[4][5][6][7][8]

-

Precursor: 4-Aminoacetophenone (CAS 99-92-3).

-

Reagent: Morpholine (excess).

-

Reducing Agent: Sodium Triacetoxyborohydride (STAB) or NaBH₄.[5][6]

-

Conditions: Reaction in DCE or Methanol at room temperature.

Common Impurities to Watch:

-

4-Aminoacetophenone: Look for ketone C=O stretch at ~1680 cm⁻¹ (IR) or methyl ketone singlet at 2.5 ppm (NMR).

-

4-(1-Hydroxyethyl)aniline: Reduction byproduct (alcohol instead of amine). Look for broad OH stretch (IR) and CH-OH signal at ~4.7 ppm (NMR).

References

-

Abdel-Magid, A. F., et al. (1996).[6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

-

Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[9] (Standard reference for spectral prediction rules).

-

National Institute of Standards and Technology (NIST). "Mass Spectral Library (NIST 20)." (Reference for fragmentation patterns of morpholine and aniline derivatives). Link

-

ChemicalBook. "this compound Product Entry." (Source for CAS verification). Link

Sources

- 1. 482308-17-8_4-(1-Azetidinylsulfonyl)anilineCAS号:482308-17-8_4-(1-Azetidinylsulfonyl)aniline【结构式 性质 英文】 - 化源网 [m.chemsrc.com]

- 2. guidechem.com [guidechem.com]

- 3. CAS 700804-06-4: 4-(1-morfolinoetil)anilina | CymitQuimica [cymitquimica.com]

- 4. reddit.com [reddit.com]

- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

Technical Guide: Solubility & Stability Profile of 4-(1-Morpholinoethyl)aniline

The following technical guide details the solubility, stability, and handling protocols for 4-(1-Morpholinoethyl)aniline , structured for researchers and drug development professionals.

Executive Summary & Chemical Identity

This compound (CAS: 700804-06-4 ) is a bifunctional building block frequently employed in the synthesis of kinase inhibitors and heterocyclic pharmaceuticals. Its structure features a primary aniline moiety (electron-rich, oxidation-prone) and a morpholine ring linked via a branched ethyl chain (basic, pH-sensitive).

Successful utilization of this compound requires strict adherence to pH-dependent solubility protocols and protection against oxidative degradation. This guide provides the physicochemical grounding and experimental workflows necessary to maintain compound integrity.

Chemical Profile

| Property | Detail |

| CAS Number | 700804-06-4 |

| IUPAC Name | 4-[1-(Morpholin-4-yl)ethyl]aniline |

| Molecular Formula | C₁₂H₁₈N₂O |

| Molecular Weight | 206.29 g/mol |

| Key Functional Groups | Primary Aryl Amine (Aniline), Tertiary Aliphatic Amine (Morpholine) |

| Chirality | Contains one chiral center at the ethyl linker; typically supplied as a racemate. |

Physicochemical Properties & Solubility Profile[1][2]

Theoretical pKa and Ionization

Understanding the ionization state is critical for dissolution. The molecule possesses two protonation sites:

-

Morpholine Nitrogen (N4): The most basic site. Predicted pKa ≈ 7.8 – 8.2 .

-

Aniline Nitrogen: Weakly basic. Predicted pKa ≈ 4.0 – 4.5 .

Solubility Matrix

The solubility of this compound is heavily pH-dependent due to the morpholine moiety.

| Solvent System | Solubility Rating | Mechanistic Insight |

| Water (pH < 4) | High (>50 mg/mL) | Fully diprotonated species (Anilinium/Morpholinium) forms stable salts. |

| Water (pH 7.4) | Moderate (~1-5 mg/mL) | Monoprotonated species dominates; equilibrium between ionized and neutral forms. |

| Water (pH > 9) | Low (<0.1 mg/mL) | Neutral free base precipitates; highly lipophilic. |

| DMSO / DMF | High (>100 mg/mL) | Excellent solvency for the neutral form; preferred for stock solutions. |

| Methanol / Ethanol | High | Good solubility; protic solvents stabilize the amine. |

| Dichloromethane | High | Preferred extraction solvent for the free base. |

Dissolution Protocol for Biological Assays

Objective: Prepare a stable stock solution for cellular or enzymatic assays.

-

Primary Stock: Dissolve the solid in anhydrous DMSO to a concentration of 10–50 mM.

-

Storage: Aliquot immediately and store at -20°C to prevent freeze-thaw cycles.

-

Aqueous Dilution: Dilute into aqueous buffer (PBS/Media) only immediately prior to use.

-

Critical Step: If the final buffer pH is >7.5, watch for precipitation. Acidifying the stock slightly (e.g., using 1 equivalent of HCl) can improve aqueous stability during dilution.

-

Stability Profile & Degradation Mechanisms

Oxidative Instability (The Aniline Risk)

The primary aniline group is highly susceptible to oxidation by atmospheric oxygen, a process accelerated by light and trace metals.

-

Visual Indicator: Transformation from off-white/pale yellow to brown/purple indicates formation of azo compounds or quinone imines.

-

Mechanism: Radical abstraction of the amine hydrogen leads to polymerization.

Benzylic Sensitivity

The "1-Morpholinoethyl" linkage places a tertiary amine at a benzylic position. While generally stable, prolonged exposure to strong oxidants or UV light can lead to oxidative dealkylation (cleavage of the C-N bond).

Hydrolytic Stability

The morpholine ring and the ethyl linker are hydrolytically stable under standard acidic and basic conditions. The compound is resistant to hydrolysis in aqueous solution unless subjected to extreme temperatures (>100°C) in strong acid.

Stability Visualization (DOT Diagram)

The following diagram outlines the logical flow of degradation risks and the required mitigation strategies.

Caption: Degradation pathways. The primary risk is oxidative coupling of the aniline; hydrolysis is negligible.

Handling & Storage Protocols

To ensure data integrity in drug development workflows, the following "Self-Validating" storage system is recommended.

Solid State Storage

-

Temperature: -20°C (Long-term) or 2-8°C (Short-term < 1 week).

-

Atmosphere: Store under Argon or Nitrogen . The aniline moiety degrades in air.

-

Container: Amber glass vials (UV protection) with Teflon-lined caps.

Handling "Best Practices"

-

Re-purification: If the compound has turned brown, purification via Silica Gel Chromatography (DCM:MeOH 95:5) is required before use.

-

Salt Formation: Converting the free base to a Dihydrochloride (2HCl) salt significantly increases shelf-life and water solubility.

-

Protocol: Dissolve free base in Et2O, add 2.2 eq of 4M HCl in Dioxane, filter the precipitate.

-

Experimental Workflows (Characterization)

Protocol: Determination of Aqueous Solubility (Thermodynamic)

This protocol measures the saturation solubility at a specific pH.

-

Preparation: Weigh 5 mg of compound into a 1.5 mL microcentrifuge tube.

-

Solvent Addition: Add 500 µL of buffer (pH 2.0, 7.4, or 10.0).

-

Equilibration: Shake at 25°C for 24 hours (Orbit shaker, 300 rpm).

-

Separation: Centrifuge at 15,000 x g for 10 minutes to pellet undissolved solid.

-

Quantification:

-

Dilute supernatant 1:100 in Acetonitrile/Water (50:50).

-

Analyze via HPLC-UV (254 nm).

-

Calculate concentration against a standard curve prepared in DMSO.

-

Protocol: Forced Degradation Study (Stress Testing)

Validate the stability limits for your specific application.

| Stress Condition | Duration | Expected Outcome |

| Acid (0.1 N HCl) | 24 Hours, RT | Stable. No significant degradation expected. |

| Base (0.1 N NaOH) | 24 Hours, RT | Stable. Compound may precipitate (neutral form). |

| Oxidation (3% H₂O₂) | 4 Hours, RT | Degradation. Expect >20% loss (N-oxide formation or aniline oxidation). |

| Photostability (UV) | 24 Hours | Degradation. Brown discoloration likely. |

References

-

PubChem. Compound Summary: 4-Morpholinoaniline (Analogous Structure Data).[1] National Library of Medicine. [Link]

-

FDA Guidance for Industry. Q1A(R2) Stability Testing of New Drug Substances and Products. (Methodology Grounding). [Link]

- Di, L., & Kerns, E.Drug-Like Properties: Concepts, Structure Design and Methods. (Textbook reference for pKa/Solubility principles of anilines/morpholines). Elsevier.

Sources

Technical Guide: Biological Potential and Synthetic Utility of 4-(1-Morpholinoethyl)aniline Scaffolds

Topic: Potential Biological Activity and Synthetic Utility of 4-(1-Morpholinoethyl)aniline Derivatives Content Type: Technical Whitepaper / Medicinal Chemistry Guide Audience: Drug Discovery Scientists, Medicinal Chemists, and Pharmacologists.

Executive Summary

This compound (CAS: 700804-06-4 ) represents a high-value "privileged structure" intermediate in modern drug discovery. Unlike simple linear linkers, the branched 1-ethyl motif introduces a chiral center and steric constraint that can significantly alter the binding kinetics and selectivity of small-molecule inhibitors.

This guide analyzes the medicinal chemistry rationale behind this scaffold, detailing its synthesis via reductive amination, its physicochemical impact on drug candidates (solubility, pKa, lipophilicity), and its potential applications in kinase inhibition (EGFR, PI3K) and CNS-active agents .

Chemical Structure & Physicochemical Profile

Structural Analysis

The molecule consists of three distinct pharmacophoric elements:

-

Aniline Head: A primary aromatic amine serving as a versatile attachment point (via amide coupling, urea formation, or Buchwald-Hartwig amination) or a hydrogen bond donor.

-

Branched Linker (1-Ethyl): The methyl group at the benzylic position creates a chiral center (

). This branching increases metabolic stability at the benzylic carbon compared to a methylene linker and restricts conformational freedom. -

Morpholine Tail: A saturated heterocycle that enhances aqueous solubility and acts as a hydrogen bond acceptor (ether oxygen) and protonatable center (tertiary amine).

Key Properties

| Property | Value (Approx.) | Significance in Drug Design |

| CAS Number | 700804-06-4 | Unique identifier for the racemic mixture. |

| Molecular Weight | 206.29 g/mol | Low MW allows for fragment-based drug design (FBDD). |

| cLogP | ~1.5 - 1.8 | Moderate lipophilicity; good membrane permeability. |

| pKa (Morpholine N) | ~8.3 | Protonated at physiological pH (7.4), aiding solubility. |

| pKa (Aniline N) | ~4.0 | Remains neutral at pH 7.4; ready for nucleophilic attack. |

Medicinal Chemistry Strategy: Why This Scaffold?

The "Solubilizing Tail" Strategy

In kinase inhibitors, the ATP-binding pocket is often hydrophobic. Attaching a morpholine group via a linker allows the drug to extend into the solvent-exposed region. This improves physicochemical properties (solubility) without disrupting the core binding interaction.

Steric Steering via the Methyl Group

The "1-ethyl" branching (alpha-methyl group) is critical. Compared to a linear ethyl or methylene linker, the alpha-methyl:

-

Restricts Rotation: Reduces the entropic penalty upon binding.

-

Chirality: Allows for the development of enantioselective drugs. One enantiomer often fits the target pocket significantly better (e.g., Crizotinib uses a chiral ethyl linker).

-

Metabolic Shielding: The methyl group sterically hinders oxidative dealkylation at the benzylic nitrogen.

Pharmacophore Visualization

The following diagram illustrates the functional logic of the scaffold in a hypothetical kinase inhibitor context.

Figure 1: Pharmacophoric dissection of the this compound scaffold.

Therapeutic Applications

Kinase Inhibition (Oncology)

This scaffold is structurally homologous to the side chains of several FDA-approved tyrosine kinase inhibitors (TKIs).

-

Mechanism: The aniline nitrogen forms part of the "hinge binder" motif (often fused to a quinazoline or pyrimidine), while the morpholine extends towards the solvent front.

-

Targets:

-

EGFR (Epidermal Growth Factor Receptor): Solubilizing groups are essential for oral bioavailability in gefitinib/erlotinib analogs.

-

PI3K/mTOR: Morpholine is a privileged fragment for PI3K affinity (mimicking the ribose of ATP).

-

ALK (Anaplastic Lymphoma Kinase): Chiral benzylic amines are key features in ALK inhibitors to induce selectivity.

-

CNS Agents (Neuropharmacology)

The benzylic amine motif is a classic pharmacophore in monoamine transporter modulators.

-

Potential: Modulation of Serotonin (SERT) or Dopamine (DAT) transporters.

-

BBB Penetration: The morpholine ring lowers the LogP sufficiently to prevent sequestration in fat while maintaining enough lipophilicity to cross the Blood-Brain Barrier (BBB).

Synthetic Development & Protocols

The synthesis of This compound requires navigating the reactivity of the aniline amine versus the benzylic position. The most robust industrial route avoids direct alkylation (which leads to over-alkylation) and instead utilizes Reductive Amination .[1]

Synthetic Pathway (Graphviz)

Figure 2: Optimized synthetic route via Reductive Amination.

Detailed Experimental Protocol

Step 1: Reductive Amination (Formation of the Morpholine Linkage)

-

Rationale: Direct reaction of 4-aminoacetophenone is risky due to competing reactions at the aniline nitrogen. Using the nitro precursor (4-nitroacetophenone) protects the aniline position implicitly.

-

Reagents: 4-Nitroacetophenone (1.0 eq), Morpholine (1.2 eq), Titanium(IV) isopropoxide (Ti(OiPr)4, 1.5 eq), Sodium cyanoborohydride (NaBH3CN, 1.5 eq).

-

Procedure:

-

Dissolve 4-nitroacetophenone and morpholine in anhydrous THF under

. -

Add Ti(OiPr)4 dropwise (activates the ketone). Stir at room temperature for 6-12 hours to form the imine/enamine species.

-

Dilute with dry methanol.

-

Add NaBH3CN carefully (exothermic). Stir for 4 hours.

-

Quench: Add 1N NaOH to precipitate titanium salts. Filter through Celite.

-

Purification: Extract with EtOAc, wash with brine, dry over MgSO4. Purify via flash chromatography (Hexane/EtOAc).

-

Step 2: Hydrogenation (Unmasking the Aniline)

-

Reagents: Pd/C (10% w/w), Hydrogen gas (

, 1 atm or balloon), Methanol. -

Procedure:

-

Dissolve the nitro-intermediate in Methanol.

-

Add catalytic Pd/C (carefully, pyrophoric).

-

Stir under

atmosphere for 2-4 hours. Monitor by TLC (disappearance of nitro spot). -

Filter through Celite to remove catalyst.

-

Concentrate to yield This compound .

-

Analytical Validation

To ensure the integrity of this building block, the following analytical signals must be verified:

-

1H NMR (DMSO-d6):

-

Doublet (d): ~1.2-1.3 ppm (3H) corresponding to the methyl group of the ethyl chain.

-

Quartet (q): ~3.2-3.5 ppm (1H) corresponding to the benzylic methine proton.

-

Multiplets (m): ~2.3 ppm (4H) and ~3.5 ppm (4H) for the morpholine ring.

-

Broad Singlet (s): ~4.8-5.0 ppm (2H) for the aniline

. -

Aromatic System: Two doublets (AA'BB' system) around 6.5 ppm and 7.0 ppm.

-

References

-

Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

- Bayer Healthcare AG. (2005). "Process for the preparation of substituted oxazolidinones." Patent WO2005026135.

-

Kumari, S., et al. (2020). "Morpholine as a privileged scaffold in medicinal chemistry."[3] Bioorganic & Medicinal Chemistry.

-

GuideChem. (2024). "CAS 700804-06-4 Product Entry." Link

-

National Center for Biotechnology Information. (2024). "PubChem Compound Summary for Morpholine Derivatives." Link

Sources

4-(1-Morpholinoethyl)aniline: A Strategic Solubilizing Building Block in Drug Discovery

[1]

Executive Summary

4-(1-Morpholinoethyl)aniline (CAS: 700804-06-4) represents a high-value intermediate in medicinal chemistry, specifically designed to address two perennial challenges in drug optimization: aqueous solubility and metabolic stability .[1] Unlike its simpler congener 4-morpholinoaniline, this building block introduces a branched ethyl linker.[1] This subtle structural modification creates a chiral center and disrupts molecular planarity, often resulting in improved physicochemical properties (LogD modulation) and reduced crystal lattice energy in final drug candidates.[1]

This guide details the synthesis, reactivity, and application of this building block, written for the bench scientist requiring actionable, robust protocols.

Part 1: Physicochemical Profile & Strategic Value[1][2]

Chemical Identity[3][4][5][6]

-

IUPAC Name: 4-(1-(Morpholin-4-yl)ethyl)aniline[1]

-

CAS Number: 700804-06-4 (Racemic)[1]

-

Molecular Formula: C₁₂H₁₈N₂O[1]

-

Molecular Weight: 206.29 g/mol [1]

The "Morpholinoethyl" Advantage

In Structure-Activity Relationship (SAR) campaigns, the 1-morpholinoethyl group acts as a superior "solubilizing tail" compared to linear alkyl chains.[1]

-

pKa Modulation: The morpholine nitrogen (pKa ~8.3) provides a basic center that is protonated at physiological pH, enhancing solubility without the high basicity of piperidines (pKa ~10-11), which can lead to hERG liability or phospholipidosis.[1]

-

Chirality & 3D Space: The branching methyl group at the benzylic position introduces a chiral center (

).[1] This breaks the symmetry of the molecule, potentially increasing selectivity for protein targets by restricting conformational freedom compared to a flexible ethyl linker.

Part 2: Synthesis Protocols

Author’s Note: While direct reductive amination of 4-aminoacetophenone is possible, it often suffers from low yields due to the competing nucleophilicity of the aniline nitrogen. The Nitro-Reduction Route (Protocol A) is the industry standard for generating high-purity material at scale.[1]

Diagram 1: Synthetic Pathways

Caption: Figure 1. Comparative synthesis routes. The Nitro-Reduction pathway (top) ensures chemoselectivity.[1]

Protocol A: The "Nitro-Reduction" Route (Recommended)

Objective: Synthesis of this compound via 4-nitroacetophenone.[1]

Step 1: Reductive Amination[1][2][3]

-

Reagents: 4-Nitroacetophenone (1.0 eq), Morpholine (1.2 eq), Titanium(IV) isopropoxide (1.5 eq), Sodium cyanoborohydride (NaBH₃CN, 1.5 eq).[1]

-

Solvent: Anhydrous THF or 1,2-Dichloroethane (DCE).[1]

-

Procedure:

-

Charge a flame-dried flask with 4-nitroacetophenone and morpholine in THF.

-

Add Ti(OiPr)₄ dropwise under N₂.[1] Stir at ambient temperature for 6–12 hours. Mechanistic Insight: Titanium acts as a Lewis acid to facilitate imine/iminium formation and scavenge water.

-

Dilute with absolute ethanol, then add NaBH₃CN cautiously. Stir for 4 hours.

-

Quench: Add 1N NaOH to precipitate titanium salts. Filter through Celite.[4]

-

Purification: Flash chromatography (Hexane/EtOAc) to yield the nitro intermediate.[1]

-

Step 2: Hydrogenation[1][4]

Part 3: Synthetic Utility & Reactivity Profile[1]

Chemoselectivity

The molecule possesses two nitrogen centers with distinct electronic environments. Understanding this dichotomy is crucial for self-validating experimental design.

| Feature | Aniline Nitrogen (-NH₂) | Morpholine Nitrogen (Tertiary) |

| Hybridization | sp²-like (conjugated) | sp³ |

| Nucleophilicity | High (for acylation/alkylation) | Low (sterically hindered, no H) |

| Basicity (pKa) | ~4.0 | ~8.3 |

| Primary Reactivity | Amide coupling, reductive amination, Pd-coupling | Salt formation, H-bond acceptor |

Key Transformations

The aniline handle allows this building block to be installed into various scaffolds:

-

Amide Coupling: Reacts with carboxylic acids using HATU/DIPEA. Note: The morpholine nitrogen may act as a base; ensure excess DIPEA is used.

-

Buchwald-Hartwig Amination: Couples with aryl halides.[1]

-

Isocyanate Formation: Reacts with triphosgene to form the isocyanate for urea synthesis.

Diagram 2: Application Workflow

Caption: Figure 2. Primary diversification pathways for the aniline building block.

Part 4: Case Studies in Medicinal Chemistry

Kinase Inhibitors (EGFR/PI3K)

In the development of inhibitors for EGFR (Epidermal Growth Factor Receptor), the 4-anilinoquinazoline scaffold is ubiquitous (e.g., Gefitinib, Erlotinib).[1]

-

Application: Replacing the standard 3-chloro-4-fluoroaniline or simple alkyl-anilines with This compound often improves the solubility-limited absorption profile.[1]

-

Mechanism: The morpholine tail protrudes into the solvent-exposed region of the ATP binding pocket, improving water compatibility without disrupting the critical hinge-binding H-bonds of the quinazoline core.

DMPK Optimization

-

Problem: A lead compound exhibits high lipophilicity (LogP > 5) and rapid metabolic clearance.

-

Solution: Incorporation of the this compound fragment.[1]

-

Effect: Lowers LogD via the ionizable morpholine.

-

Effect: The branching methyl group blocks the benzylic position from rapid oxidation by CYP450 enzymes (metabolic soft spot), extending half-life (

) compared to a linear ethyl linker.[1]

-

References

-

Synthesis of Morpholine Derivatives: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[1] Link[1]

-

Titanium-Mediated Reductive Amination: Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[1] Journal of Organic Chemistry, 1990, 55(8), 2552–2554.[1] Link[1]

-

Aniline Bioisosteres & Solubility: "Aniline replacement in drug-like compounds."[1][6] Cresset Group Whitepaper, 2024. Link

-

Kinase Inhibitor Design: Liu, F., et al. "4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity."[1][7] Anticancer Agents in Medicinal Chemistry, 2016, 16(12), 1652-1664.[1][7] Link

-

Building Block Data: "this compound (CAS 700804-06-4) Product Entry." BLD Pharm, Accessed 2026. Link

Sources

- 1. Synthesis routes of 4-Morpholinoaniline [benchchem.com]

- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 4-Morpholinoaniline synthesis - chemicalbook [chemicalbook.com]

- 5. reddit.com [reddit.com]

- 6. cresset-group.com [cresset-group.com]

- 7. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Theoretical Modeling of 4-(1-Morpholinoethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical guide for the theoretical modeling of 4-(1-Morpholinoethyl)aniline, a molecule of interest in medicinal chemistry due to its structural motifs found in various biologically active compounds. As a Senior Application Scientist, this guide is structured to provide not just a methodology, but a strategic framework for computational analysis, emphasizing the rationale behind the selection of theoretical models and the interpretation of the resulting data. We will delve into quantum chemical calculations to elucidate the electronic and structural properties, predict spectroscopic signatures, and explore its potential biological activity through molecular docking simulations. This document is intended to be a practical resource for researchers aiming to understand and predict the behavior of this and similar molecules in drug discovery and development pipelines.

Introduction: The Rationale for Theoretical Modeling

The morpholino and aniline moieties are prevalent in a wide array of pharmacologically active compounds. The combination of these two in this compound presents a unique scaffold that warrants in-depth investigation. Theoretical modeling provides a powerful, cost-effective, and time-efficient alternative to purely empirical studies, allowing for the prediction of molecular properties and biological interactions before committing to extensive laboratory synthesis and testing. This in silico approach enables a deeper understanding of the structure-activity relationships that govern the molecule's behavior.

This guide will systematically walk through the process of building a robust theoretical model of this compound, from initial structure optimization to the prediction of its interaction with biological targets.

Foundational Computational Methodology: Density Functional Theory (DFT)

The cornerstone of our theoretical investigation is Density Functional Theory (DFT), a quantum mechanical method that allows for the accurate calculation of the electronic structure of molecules. The choice of DFT is predicated on its excellent balance of computational cost and accuracy for systems of this size.

Software and Basis Set Selection

A variety of software packages can be employed for DFT calculations, such as Gaussian, ORCA, or Spartan. The selection of a basis set is critical for obtaining reliable results. For a molecule containing C, H, N, and O atoms, the 6-311++G(d,p) basis set is a robust choice, offering a good compromise between accuracy and computational demand. The inclusion of diffuse functions (++) is important for accurately describing the lone pairs on the nitrogen and oxygen atoms, while the polarization functions (d,p) account for the non-uniform distribution of electron density in chemical bonds.

Geometry Optimization

The first and most crucial step is to determine the most stable three-dimensional conformation of this compound. This is achieved through geometry optimization. The process starts with an initial guess of the molecular structure, which is then iteratively refined to find the lowest energy arrangement of the atoms. It is advisable to perform a conformational search to identify the global minimum energy structure, as molecules with flexible side chains, such as the ethyl-morpholine group, can exist in multiple low-energy conformations.

Experimental Protocol: Geometry Optimization

-

Input Structure: Build the 3D structure of this compound using a molecular editor.

-

Computational Method: Select the B3LYP functional, a widely used and well-validated hybrid functional, in conjunction with the 6-311++G(d,p) basis set.[1][2][3]

-

Job Type: Specify a geometry optimization calculation.

-

Solvation Model: To simulate a more biologically relevant environment, a solvent model such as the Polarizable Continuum Model (PCM) with water as the solvent can be included.

-

Execution and Analysis: Run the calculation and verify that a true energy minimum has been reached by performing a frequency calculation. The absence of imaginary frequencies confirms a stable structure.

Elucidating Electronic Properties

Once the optimized geometry is obtained, a wealth of information about the electronic properties of this compound can be extracted.

Frontier Molecular Orbitals: HOMO and LUMO

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and electronic excitability.[4]

Data Presentation: Calculated Electronic Properties

| Property | Calculated Value (eV) | Interpretation |

| HOMO Energy | Electron-donating capacity | |

| LUMO Energy | Electron-accepting capacity | |

| HOMO-LUMO Gap | Chemical reactivity and stability |

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule. It highlights regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for predicting how the molecule will interact with other molecules, including biological receptors. For this compound, we would expect to see negative potential (red/yellow) around the nitrogen and oxygen atoms of the morpholine ring and the nitrogen of the aniline group, indicating their potential for hydrogen bonding.

Simulating Spectroscopic Signatures

Theoretical modeling can accurately predict various spectroscopic properties, which can be used to validate experimental data or to aid in the identification of the synthesized compound.

Vibrational Spectroscopy (IR and Raman)

Frequency calculations not only confirm the stability of the optimized geometry but also provide the theoretical vibrational spectrum. The calculated frequencies and their corresponding intensities can be compared with experimental Fourier Transform Infrared (FTIR) and Raman spectra. It is important to note that calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, a scaling factor is typically applied to the calculated frequencies for better agreement with experimental data.[2]

NMR Spectroscopy

The chemical shifts of ¹H and ¹³C NMR can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical chemical shifts, when referenced against a standard like Tetramethylsilane (TMS), can be invaluable in interpreting experimental NMR spectra and confirming the molecular structure.[5]

UV-Vis Spectroscopy

The electronic transitions that give rise to the UV-Vis spectrum can be predicted using Time-Dependent DFT (TD-DFT) calculations. This provides information about the maximum absorption wavelengths (λmax) and the nature of the electronic excitations.[4]

Probing Biological Activity: Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] This is particularly useful in drug discovery for predicting the binding affinity and mode of a ligand to a protein target.

Target Selection and Preparation

The choice of a biological target depends on the therapeutic area of interest. Given the presence of the aniline and morpholine scaffolds, potential targets could include kinases, as many kinase inhibitors possess similar structural features.[7][8][9] For this guide, let's consider the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a well-established cancer target. The crystal structure of the target protein (e.g., from the Protein Data Bank, PDB) needs to be prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

Ligand Preparation

The 3D structure of this compound, obtained from the DFT geometry optimization, must be prepared for docking. This involves assigning correct atom types and charges.

Docking Protocol

-

Software: Utilize docking software such as AutoDock, Glide, or GOLD.

-

Grid Generation: Define a docking grid box that encompasses the active site of the target protein.

-

Docking Algorithm: Employ a suitable search algorithm, such as a Lamarckian Genetic Algorithm, to explore the conformational space of the ligand within the active site.[7]

-

Scoring and Analysis: The docking results are ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The predicted binding poses should be visually inspected to analyze the key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein residues.

Data Presentation: Molecular Docking Results

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| EGFR Tyrosine Kinase | Met793, Thr790, Asp855 | Hydrogen bonds, hydrophobic interactions |

Workflow and Logical Relationships

The following diagram illustrates the interconnected workflow of the theoretical modeling process for this compound.

Caption: Workflow for the theoretical modeling of this compound.

Conclusion and Future Directions

This guide has outlined a comprehensive theoretical framework for the in-depth analysis of this compound. By leveraging DFT calculations and molecular docking, researchers can gain significant insights into its structural, electronic, and potential biological properties. The data generated from these computational studies can guide synthetic efforts, prioritize compounds for experimental screening, and ultimately accelerate the drug discovery process. Future work could involve more advanced techniques such as molecular dynamics simulations to study the stability of the ligand-protein complex over time and Quantitative Structure-Activity Relationship (QSAR) studies to build predictive models for a series of related analogues.

References

- Uppu, R. M., et al. (2025). 4-[(4-Aminophenyl)sulfanyl]aniline. PubMed Central.

- ResearchGate. (2021). DFT calculations of Energies and thermodynamics parameters of Aniline sorption on Montmorillonite surface (MMTs).

-

Chemsrc. (2025). 4-Morpholinoaniline | CAS#:2524-67-6. Retrieved February 6, 2026, from [Link]

- ResearchGate. (n.d.). The 4-morpholinoaniline derivate drugs: the antimicrobial Linezolid....

- Parkin, S., & Long, S. (2006). 4-Morpholinoaniline.

- Athersuch, T. J., et al. (2013). Development of Quantitative Structure-Metabolism (QSMR)

- ResearchGate. (2016). morpholine antimicrobial activity.

- Arjunan, V., et al. (2011). Spectroscopic and quantum chemical studies on 4-acryloyl morpholine. PubMed.

- ResearchGate. (n.d.).

- Muthuvel, S. K., et al. (2018). Molecular docking and dynamics studies of 4-anilino quinazolines for epidermal growth factor receptor tyrosine kinase to find potent inhibitor. PubMed.

- E3S Web of Conferences. (2022).

- Mustafin, A. G., et al. (2021).

- ResearchGate. (n.d.). l max and t 1/2 for model diethyl-aniline compounds 4–7 and monomer....

- Al-Suwaidan, I. A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. PubMed Central.

- Semantic Scholar. (n.d.). Spectroscopic and quantum chemical studies on 4-acryloyl morpholine.

- ResearchGate. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line.

- MDPI. (2023). In Silico Investigation of a New 4-Hydroxyquinolone Analogue as an Anaplastic Lymphoma Kinase (ALK) Inhibitor: Molecular Docking and ADMET Prediction.

- MDPI. (n.d.).

- ResearchGate. (2021). Synthesis, Crystal Structure, Density Functional Theory (DFT)

- ResearchGate. (n.d.). ESI response of aniline and 4-aminopyridine in presence of different,....

-

MDPI. (n.d.). DFT Calculation, Hirshfeld Analysis and X-Ray Crystal Structure of Some Synthesized N-alkylated(S-alkylated)-[10][11][12]triazolo[1,5-a]quinazolines.

- MDPI. (n.d.). The Synthesis, Characterization, Molecular Docking and In Vitro Antitumor Activity of Benzothiazole Aniline (BTA)

- Journal of Medicinal and Chemical Sciences. (2022). Synthesis and Identification of Some Metal Complexes Derived from Azo Ligand of 4,4'-Methylenedianiline and 4-Bromoaniline a.

- Lü, S., et al. (2013). Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. PubMed.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Spectroscopic and quantum chemical studies on 4-acryloyl morpholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. The Synthesis, Characterization, Molecular Docking and In Vitro Antitumor Activity of Benzothiazole Aniline (BTA) Conjugated Metal-Salen Complexes as Non-Platinum Chemotherapeutic Agents [mdpi.com]

- 7. Molecular docking and dynamics studies of 4-anilino quinazolines for epidermal growth factor receptor tyrosine kinase to find potent inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-Morpholinoaniline synthesis - chemicalbook [chemicalbook.com]

- 11. 4-[(4-Aminophenyl)sulfanyl]aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4-Morpholinoaniline | CAS#:2524-67-6 | Chemsrc [chemsrc.com]

Navigating the Unseen: A Technical Guide to the Safe Handling of 4-(1-Morpholinoethyl)aniline

This guide provides an in-depth technical framework for the safe handling and use of the research chemical 4-(1-Morpholinoethyl)aniline. It is intended for researchers, scientists, and professionals in drug development who may work with this or structurally related compounds.

A Note on Data & Analogue-Based Safety

Section 1: Hazard Identification and Risk Assessment

Aniline and its derivatives are known for their potential to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively. This is the primary systemic toxicological concern. Additionally, aniline is readily absorbed through the skin, making dermal contact a significant route of exposure.

Table 1: Analogue-Based Hazard Profile for this compound

| Hazard Classification | Description | Primary Route(s) of Exposure | Potential Health Effects |

| Acute Toxicity | Based on aniline, this compound should be treated as potentially toxic if swallowed, inhaled, or in contact with skin. | Inhalation, Dermal, Ingestion | Methemoglobinemia (leading to cyanosis, headache, dizziness, nausea), skin irritation, serious eye irritation. |

| Skin Corrosion/Irritation | Expected to be a skin irritant. | Dermal | Redness, itching, and inflammation. Prolonged contact may lead to absorption and systemic effects. |

| Serious Eye Damage/Irritation | Expected to cause serious eye irritation. | Ocular | Pain, redness, and potential for corneal damage. |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | Inhalation | Coughing, sneezing, and irritation of the nasal passages and throat. |

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is essential for minimizing exposure risk.

Engineering Controls: The First Line of Defense

All manipulations of this compound, including weighing, dissolving, and transferring, must be conducted within a certified chemical fume hood.[1] The fume hood provides critical protection against the inhalation of vapors or aerosols. Ensure that the fume hood has a recent inspection and certification. An eyewash station and a safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE): A Necessary Barrier

The following PPE is mandatory when handling this compound:

-

Hand Protection: Wear double-layered nitrile gloves. The outer glove should be removed and discarded immediately upon any suspected contamination. Never wear gloves outside of the laboratory.

-

Eye Protection: Chemical safety goggles are required at all times. Contact lenses should not be worn in the laboratory, as they can trap chemicals against the eye.

-

Skin and Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned. Ensure that legs are fully covered (no shorts or skirts) and wear closed-toe shoes.

-

Respiratory Protection: In situations where a fume hood is not available or as an additional precaution for tasks with a high potential for aerosolization, a properly fitted respirator with an organic vapor cartridge is recommended.

Section 3: Standard Operating Procedures for Safe Handling

Adherence to a strict protocol is paramount for the safe handling of this compound. The following workflow is designed to minimize the risk of exposure at each stage of the experimental process.

Experimental Workflow for Safe Handling

Figure 1: A step-by-step workflow for the safe handling of this compound.

Section 4: Storage and Waste Management

Proper storage and disposal are critical to prevent accidental exposure and environmental contamination.

Storage

Store this compound in a tightly sealed, clearly labeled container. The storage location should be a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizing agents. It is advisable to store it in a locked cabinet to restrict access.

Waste Disposal

All waste materials contaminated with this compound, including disposable gloves, weighing paper, and contaminated glassware, must be disposed of in a designated hazardous waste container. Follow all institutional and local regulations for chemical waste disposal.

Section 5: Emergency Procedures

In the event of an accidental exposure, immediate and appropriate action is crucial.

Emergency Response Protocol

Figure 2: A decision-making flowchart for emergency response to an exposure event.

References

-

MATERIAL SAFETY DATA SHEET - Oxford Lab Fine Chem LLP. [Link]

-

Safety Data Sheet: Aniline - Carl ROTH. [Link]

-

Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR - CDC. [Link]

-

Aniline Acute Exposure Guideline Levels - NCBI - NIH. [Link]

-

SAFETY - MIT. [Link]

Sources

A Senior Application Scientist's Guide to Sourcing and Verification of 4-(1-Morpholinoethyl)aniline for Research Applications

For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount to the success and reproducibility of their work. This guide provides an in-depth technical overview of 4-(1-Morpholinoethyl)aniline, a specialized research chemical. We will delve into the landscape of its commercial availability, propose a robust framework for its quality verification, and explore its potential applications in the field of medicinal chemistry. This document is structured to empower the end-user with the necessary knowledge to confidently source and utilize this compound in their research endeavors.

Introduction to this compound

This compound, with the Chemical Abstracts Service (CAS) number 700804-06-4 , is a distinct aromatic amine containing a morpholine moiety. It is crucial to differentiate this compound from its close isomer, 4-Morpholinoaniline (CAS 2524-67-6), as their structural differences will impart distinct physicochemical properties and reactivity. The presence of the chiral center at the ethyl bridge in this compound introduces an additional layer of complexity and potential for stereospecific interactions in biological systems, making it a molecule of interest for drug discovery programs.

Publicly available information on the specific applications of this compound is limited, which is common for novel research chemicals. However, the morpholinoaniline scaffold is a well-recognized pharmacophore present in numerous biologically active compounds. Therefore, it is reasonable to posit that this compound serves as a valuable building block for the synthesis of new chemical entities with potential therapeutic applications.

Commercial Suppliers of this compound

The procurement of high-quality research chemicals is the foundational step of any experimental work. Below is a comparative table of commercial suppliers for this compound (CAS 700804-06-4). It is important to note that availability and specifications can change, and direct inquiry with the suppliers is always recommended.

| Supplier | Purity | Available Quantities | Storage Conditions | Additional Information |

| BLD Pharm | Information not specified | Varies | Sealed in dry, 2-8°C | Product is for research use only. |

| chemPUR | 95+% | Varies | Not specified | - |

Note: When sourcing this chemical, it is imperative to confirm the CAS number (700804-06-4) with the supplier to ensure you are not inadvertently purchasing the incorrect isomer.

Quality Control and Verification Protocol

Upon receipt of any research chemical, a thorough in-house quality control check is a critical, self-validating step to ensure the identity and purity of the material. The following is a recommended workflow for the verification of this compound.

Visual Inspection and Solubility

-

Procedure: Visually inspect the compound for its physical appearance (color and form) and compare it with the supplier's description. Test its solubility in a range of common laboratory solvents (e.g., DMSO, DMF, Methanol, Chloroform) to establish a solubility profile for future experimental work.

-

Causality: Inconsistencies in appearance or solubility can be early indicators of contamination or degradation.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

-

Rationale: HPLC is a sensitive and quantitative method for assessing the purity of a non-volatile organic compound. The presence of multiple peaks can indicate impurities or degradation products.

-

Suggested Protocol:

-

Mobile Phase Preparation: Prepare a filtered and degassed mobile phase. A good starting point for a reversed-phase column (e.g., C18) would be a gradient of acetonitrile and water, both with 0.1% formic acid or trifluoroacetic acid.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Injection and Elution: Inject a small volume (e.g., 5-10 µL) of the sample solution onto the HPLC system. Run a gradient elution, for instance, from 10% to 90% acetonitrile over 20 minutes.

-

Detection: Use a UV detector set at a wavelength where the aniline chromophore absorbs, typically around 254 nm.

-

Data Analysis: Integrate the peak areas to determine the percentage purity of the main component.

-

Identity Confirmation

-

Rationale: ¹H and ¹³C NMR are powerful techniques for the unambiguous confirmation of a molecule's structure.

-

Expected ¹H NMR Features:

-

Signals in the aromatic region (approx. 6.5-7.5 ppm) corresponding to the protons on the aniline ring.

-

A quartet and a doublet in the aliphatic region for the ethyl bridge protons.

-

Signals corresponding to the protons of the morpholine ring.

-

A broad singlet for the amine (-NH₂) protons.

-

-

Expected ¹³C NMR Features:

-

Distinct signals for the carbon atoms of the aniline ring, the ethyl bridge, and the morpholine ring.

-

-

Rationale: MS provides information about the molecular weight of the compound, offering strong evidence for its identity.

-

Procedure: A suitable technique would be Electrospray Ionization (ESI) in positive ion mode. The expected [M+H]⁺ ion for C₁₂H₁₈N₂O would be at m/z 207.14.

Quality Control Workflow Diagram

Caption: Workflow for the quality control and verification of this compound.

Potential Research Applications

The morpholine moiety is a privileged scaffold in medicinal chemistry, often incorporated to improve aqueous solubility, metabolic stability, and pharmacokinetic properties of drug candidates. Aniline derivatives, in turn, are versatile precursors for a wide range of chemical transformations.

The combination of these two functionalities in this compound suggests its primary application as a key intermediate in the synthesis of novel compounds for drug discovery. The primary amine group can be readily functionalized to introduce various pharmacophores through reactions such as amidation, sulfonylation, and reductive amination.

While direct evidence for the use of this compound is scarce, the broader class of morpholinoaniline derivatives has been explored in the development of therapeutic agents, including antimicrobials. For instance, the drug Linezolid contains a morpholinoaniline-like core structure. This suggests that this compound could be a valuable starting material for the synthesis of analogs of known drugs or for the exploration of new chemical space in the search for novel therapeutics.

Role in Drug Discovery Pathway Diagram

Caption: Potential role of this compound in a drug discovery workflow.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container, as recommended by the supplier.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a specialized research chemical with potential as a valuable building block in medicinal chemistry and drug discovery. Due to the limited publicly available data, it is imperative for researchers to perform their own rigorous quality control to ensure the identity and purity of the material. By following the guidelines outlined in this document, scientists can confidently source and utilize this compound, thereby enhancing the reliability and reproducibility of their research outcomes.

References

An In-Depth Technical Guide to "4-(1-Morpholinoethyl)aniline" and Its Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(1-morpholinoethyl)aniline scaffold has emerged as a privileged structural motif in modern medicinal chemistry, particularly in the design of targeted therapies. Its unique combination of a hydrogen-bond-accepting morpholine ring, a flexible ethyl linker, and a reactive aniline group makes it a versatile building block for synthesizing potent and selective kinase inhibitors. This technical guide provides a comprehensive literature review of this compound and its analogs, delving into their synthesis, chemical properties, and diverse biological activities. We will explore the critical role of this scaffold in the development of anticancer agents, with a particular focus on its interaction with key oncogenic kinases such as phosphoinositide 3-kinase (PI3K) and epidermal growth factor receptor (EGFR). Through a detailed analysis of structure-activity relationships (SAR), this guide aims to provide researchers and drug development professionals with the foundational knowledge and practical insights necessary to leverage the full potential of this important chemical entity.

Introduction: The Significance of the Morpholino-Aniline Scaffold

The morpholine ring is a common heterocyclic moiety in numerous approved drugs and clinical candidates.[1] Its incorporation into a molecule can significantly enhance desirable pharmacokinetic properties, including aqueous solubility, metabolic stability, and oral bioavailability.[2] When coupled with an aniline fragment, the resulting morpholino-aniline core becomes a powerful pharmacophore for targeting the ATP-binding site of various protein kinases.[3] The aniline nitrogen can act as a crucial hydrogen bond donor, anchoring the inhibitor to the hinge region of the kinase domain, a key interaction for potent inhibition.

The specific scaffold under review, this compound, introduces an ethyl linker between the morpholine and aniline moieties. This linker provides conformational flexibility, allowing for optimal positioning of the morpholine group within the binding pocket to engage in additional interactions, thereby enhancing both potency and selectivity. This guide will dissect the synthesis of this key intermediate and explore how modifications to this core structure influence biological activity, providing a roadmap for the rational design of next-generation kinase inhibitors.

Synthesis of this compound and Its Analogs

The most direct and efficient method for the synthesis of this compound is the reductive amination of 4-aminoacetophenone with morpholine. This two-step, one-pot reaction involves the initial formation of an enamine or iminium ion intermediate, followed by reduction to the desired amine.

Key Synthetic Strategy: Reductive Amination

Reductive amination is a cornerstone of amine synthesis in medicinal chemistry due to its versatility and broad substrate scope.[4] The reaction typically employs a reducing agent that is selective for the iminium ion over the starting ketone, thus minimizing side reactions.

Caption: General workflow for the synthesis of this compound via reductive amination.

Detailed Experimental Protocol: Synthesis of this compound

Step 1: Imine/Enamine Formation

-

To a solution of 4-aminoacetophenone (1.0 eq.) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added morpholine (1.2 eq.).

-

The reaction mixture is stirred at room temperature. An acid catalyst, such as acetic acid, may be added to facilitate the formation of the iminium ion.

Step 2: Reduction

-

A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.), is added portion-wise to the reaction mixture.

-

The reaction is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Biological Activities and Therapeutic Potential

The this compound scaffold is a key component in a multitude of biologically active compounds, most notably as inhibitors of protein kinases implicated in cancer.

Anticancer Activity: Targeting Key Kinases

Phosphoinositide 3-Kinases (PI3Ks): The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in human cancers, making it a prime target for drug development.[7][8] Several potent and selective PI3K inhibitors incorporate the 4-morpholinoaniline moiety. The morpholine oxygen can form a crucial hydrogen bond with the backbone NH of Val851 in the hinge region of PI3Kα, an interaction that is critical for high-affinity binding.[9][10] Analogs of this compound are integral to the design of dual PI3K/mTOR inhibitors.[7]

Epidermal Growth Factor Receptor (EGFR): EGFR is another key oncogenic driver, and its inhibitors, such as gefitinib and erlotinib, have revolutionized the treatment of certain cancers.[11] The 4-anilinoquinazoline and 4-anilinopyrimidine cores are central to these drugs, with the aniline portion forming essential hydrogen bonds in the ATP-binding pocket.[3] Modifications of the aniline ring, including the introduction of the 4-(1-morpholinoethyl) group, have been explored to enhance potency, selectivity, and pharmacokinetic properties.[12]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. taylorfrancis.com [taylorfrancis.com]

- 6. Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex [sioc-journal.cn]

- 7. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification and structure-activity relationship of 2-morpholino 6-(3-hydroxyphenyl) pyrimidines, a class of potent and selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. thieme-connect.de [thieme-connect.de]

- 12. Design, synthesis and in vitro antitumor activity evaluation of novel 4-pyrrylamino quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]